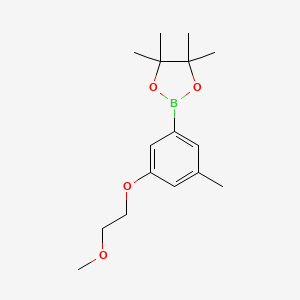
1-Ethoxy-3-methyl-5-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-3-methyl-5-vinylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features an ethoxy group, a methyl group, and a vinyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-methyl-5-vinylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methylphenol (m-cresol) with ethyl bromide in the presence of a base such as potassium carbonate. The resulting 1-ethoxy-3-methylbenzene can then undergo a Heck reaction with vinyl bromide to introduce the vinyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to optimize yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the Heck reaction, and reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The ethoxy and methyl groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or ozone.
Reduction: The vinyl group can be hydrogenated to form ethyl groups using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate or ozone.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Nitration: 1-ethoxy-3-methyl-5-nitrobenzene.
Sulfonation: 1-ethoxy-3-methyl-5-sulfonic acid.
Halogenation: 1-ethoxy-3-methyl-5-chlorobenzene or 1-ethoxy-3-methyl-5-bromobenzene.
Oxidation: 1-ethoxy-3-methyl-5-vinylbenzaldehyde or 1-ethoxy-3-methyl-5-vinylbenzoic acid.
Reduction: 1-ethoxy-3-methyl-5-ethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-3-methyl-5-vinylbenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of polymers and resins with specific properties.
Pharmaceuticals: It can be a precursor for the synthesis of biologically active compounds.
Chemical Engineering: It is studied for its potential use in various chemical processes and reactions.
Wirkmechanismus
The mechanism of action of 1-ethoxy-3-methyl-5-vinylbenzene in chemical reactions involves the activation of the benzene ring by the ethoxy and methyl groups, which makes it more susceptible to electrophilic attack. The vinyl group can participate in addition reactions, and the overall reactivity of the compound is influenced by the electron-donating effects of the substituents.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethoxy-4-methyl-2-vinylbenzene
- 1-Methoxy-3-methyl-5-vinylbenzene
- 1-Ethoxy-3-methyl-4-vinylbenzene
Uniqueness: 1-Ethoxy-3-methyl-5-vinylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The combination of an ethoxy group, a methyl group, and a vinyl group on the benzene ring provides a distinct set of chemical properties that differentiate it from other similar compounds.
Eigenschaften
IUPAC Name |
1-ethenyl-3-ethoxy-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-10-6-9(3)7-11(8-10)12-5-2/h4,6-8H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATHOUBUXSSSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














